molecular formula C13H11N3 B14117703 4-Hydrazineylacridine

4-Hydrazineylacridine

Cat. No.: B14117703
M. Wt: 209.25 g/mol
InChI Key: AOQSIICHUNFFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Hydrazineylacridine typically involves the reaction of acridine derivatives with hydrazine. One common method includes the reaction of 4-chloroacridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

4-Hydrazineylacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Hydrazineylacridine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription . Additionally, this compound can induce oxidative stress in cells, leading to cell death .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

acridin-4-ylhydrazine

InChI

InChI=1S/C13H11N3/c14-16-12-7-3-5-10-8-9-4-1-2-6-11(9)15-13(10)12/h1-8,16H,14H2

InChI Key

AOQSIICHUNFFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NN

Origin of Product

United States

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